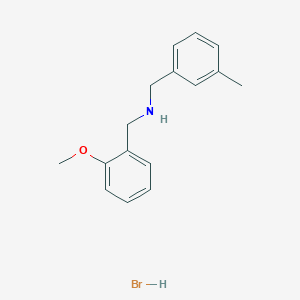

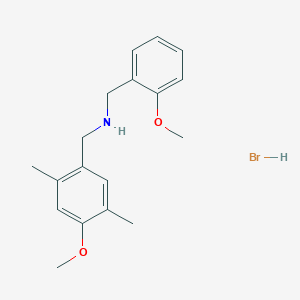

(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide; 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

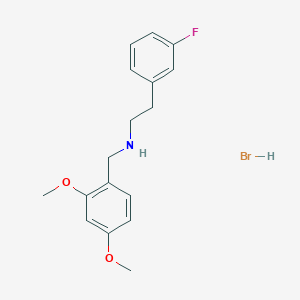

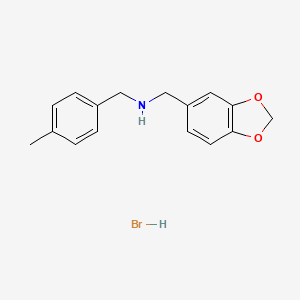

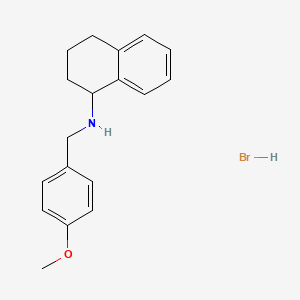

“(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609406-41-8 . It has a molecular weight of 322.24 and its molecular formula is C16 H19 N O . Br H . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide” is 1S/C16H19NO.BrH/c1-13-6-5-7-14 (10-13)11-17-12-15-8-3-4-9-16 (15)18-2;/h3-10,17H,11-12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide” is a solid at room temperature . It has a molecular weight of 322.24 and its molecular formula is C16 H19 N O . Br H .Wissenschaftliche Forschungsanwendungen

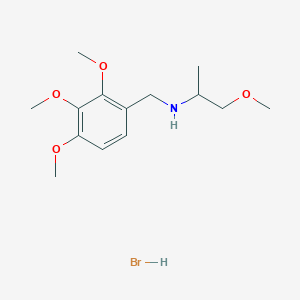

Organic Synthesis and Reductive Amination

A key application of related amines involves the demonstration of reductive amination processes. Reductive amination is a fundamental reaction in organic chemistry, used to synthesize secondary amines from primary amines. This reaction is crucial for building complex amines used in pharmaceuticals, agrochemicals, and materials science. For example, the synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide through a simple three-step sequence showcases a practical application of reductive amination in the organic laboratory, highlighting the utility of related amines in educational and research settings (Touchette, 2006).

Intermediate for Complex Molecules

Compounds similar to (2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide often serve as intermediates in the synthesis of complex molecules. For instance, the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides demonstrates the versatility of methoxybenzylamine derivatives in organic synthesis, enabling the construction of a variety of biologically active compounds (Kurosawa, Kan, & Fukuyama, 2003).

Analytical Characterization and Designer Drugs

Analytical characterization of new compounds is another important area of research. Studies on ortho-methoxybenzylated amphetamine-type designer drugs, for example, provide valuable information on the structural and spectroscopic properties of new synthetic compounds. Such research aids in the identification and classification of novel substances, contributing to forensic and pharmaceutical sciences (Westphal, Girreser, & Waldmüller, 2016).

Antihistaminic Action and Theoretical Studies

Research on derivatives of methoxybenzylamine has also explored potential pharmacological activities. For example, the study on (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide investigates its in vitro H1-antihistaminic activity, illustrating how modifications to the benzylamine structure can result in compounds with specific biological activities (Genç, Yılmaz, Ilhan, & Karagoz, 2013).

Corrosion Inhibition

Amines are also explored for their applications in materials science, such as corrosion inhibition. Amine derivative compounds have been synthesized and investigated for their efficacy in protecting metals from corrosion, showcasing the potential of benzylamine derivatives in industrial applications (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-(3-methylphenyl)methanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.BrH/c1-13-6-5-7-14(10-13)11-17-12-15-8-3-4-9-16(15)18-2;/h3-10,17H,11-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYKKLVESOCSKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2=CC=CC=C2OC.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)

amine hydrobromide; 95%](/img/structure/B6352068.png)